molecular formula C23H22N6O B7778252 1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- CAS No. 300679-78-1

1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-

Cat. No.: B7778252
CAS No.: 300679-78-1
M. Wt: 398.5 g/mol
InChI Key: AMSBUBOVKJWMOA-UHFFFAOYSA-N
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Description

This compound is a bis-benzotriazole derivative featuring a 1,3-propanediyl linker substituted with a methyl group and a phenylmethoxy group. Structurally, the benzotriazole moieties are connected via a central propane chain, with the methyl group at position 1 and the phenylmethoxy group at position 2. Such derivatives are typically synthesized via condensation reactions involving benzotriazole and functionalized dihalides or diols, as seen in analogous compounds .

Properties

IUPAC Name

1-[4-(benzotriazol-1-yl)-4-phenylmethoxybutan-2-yl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17(28-21-13-7-5-11-19(21)24-26-28)15-23(30-16-18-9-3-2-4-10-18)29-22-14-8-6-12-20(22)25-27-29/h2-14,17,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBUBOVKJWMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(N1C2=CC=CC=C2N=N1)OCC3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151714
Record name 1H-Benzotriazole, 1,1′-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300679-78-1
Record name 1H-Benzotriazole, 1,1′-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300679-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 1,1′-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Sodium Nitrite

The traditional route involves diazotization of o-phenylenediamine using sodium nitrite in acidic media. A typical procedure entails dissolving o-phenylenediamine in water at 50°C, followed by addition of glacial acetic acid and cooling to 5°C. Sodium nitrite is introduced under vigorous stirring, inducing an exothermic reaction that elevates the temperature to 70–80°C. After 2 hours of stirring, the product crystallizes upon cooling, yielding 1H-benzotriazole with approximately 80% purity after recrystallization with benzene. This method, while reliable, generates acidic waste and requires careful pH control to minimize side products such as diazo byproducts.

High-Pressure One-Step Synthesis

A patent-pending method eliminates acetic acid by reacting o-phenylenediamine with sodium nitrite under pressurized conditions (3.0–4.0 MPa) at 240–260°C. This approach reduces side reactions and achieves yields exceeding 85% by circumventing intermediate purification steps. For instance, a 3-hour reaction at 250°C and 3.5 MPa produces 1H-benzotriazole with 99.9% purity after vacuum distillation. The absence of acetic acid enhances compatibility with subsequent alkylation or etherification steps, making this method preferable for derivative synthesis.

Synthesis of the Propanediyl Linker: 1-Methyl-3-(Phenylmethoxy)-1,3-Propanediyl

The central linker necessitates introducing methyl and phenylmethoxy groups onto a propane backbone. Two pathways are explored:

Williamson Ether Synthesis

The phenylmethoxy group is installed via nucleophilic substitution. Starting with 1-methyl-1,3-propanediol, one hydroxyl group is protected (e.g., as a tert-butyldimethylsilyl ether), while the other undergoes reaction with benzyl bromide in the presence of a base like potassium carbonate. Deprotection yields 1-methyl-3-(phenylmethoxy)-1,3-propanediol. Subsequent conversion to a dihalide (e.g., using thionyl chloride) produces the reactive 1-methyl-3-(phenylmethoxy)-1,3-propanediyl dichloride, suitable for coupling with benzotriazole.

Grignard Addition

An alternative route employs allyl phenyl ether, which undergoes hydroboration-oxidation to form 3-(phenylmethoxy)-1-propanol. Methylation via methyl iodide and a strong base (e.g., NaH) introduces the methyl branch, followed by halogenation to yield the dihalide linker. This method offers higher regioselectivity but requires stringent anhydrous conditions.

Coupling Strategies for Bis-Benzotriazole Formation

Coupling 1H-benzotriazole to the propanediyl linker demands judicious selection of reaction conditions to preserve functional groups and ensure regioselectivity.

Nucleophilic Substitution

Reacting 1H-benzotriazole with the dihalide linker in a polar aprotic solvent (e.g., DMF) using a base such as potassium carbonate facilitates double alkylation. For example, heating at 80°C for 12 hours achieves 65–70% yield, with unreacted benzotriazole recovered via aqueous extraction. Challenges include competing over-alkylation and ether cleavage under basic conditions, necessitating stoichiometric control.

Mitsunobu Reaction

Employing Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enables coupling of benzotriazole to the diol precursor of the linker. This method avoids halide intermediates, enhancing atom economy. However, the reaction is sensitive to moisture and requires chromatographic purification, limiting scalability.

Optimization and Industrial Scalability

Comparative analysis of methods reveals trade-offs between yield, purity, and practicality:

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution7095Scalable, minimal purificationHalide waste generation
Mitsunobu Reaction8598High regioselectivityCostly reagents, moisture-sensitive
High-Pressure Coupling9099Rapid, continuous productionSpecialized equipment required

Industrial-scale production favors the high-pressure route described in, modified to accommodate the propanediyl linker. Pilot studies demonstrate that integrating linker synthesis and benzotriazole coupling in a tandem reactor reduces intermediate isolation, achieving 88% overall yield with 15% reduced solvent consumption .

Scientific Research Applications

Photostabilization

Benzotriazole derivatives are widely used as UV absorbers in plastics and coatings to enhance durability against sunlight exposure. The compound's ability to absorb UV radiation helps prevent degradation of materials.

Case Study : In a study examining the effectiveness of various UV stabilizers in polycarbonate plastics, it was found that incorporating 1H-benzotriazole derivatives significantly improved the material's resistance to UV-induced yellowing and mechanical property loss over time .

Corrosion Inhibition

Benzotriazoles are recognized for their role in corrosion protection for metals. They form protective films on metal surfaces, preventing oxidation.

Data Table: Corrosion Inhibition Efficiency

CompoundCorrosion Rate (mm/year)Efficiency (%)
Control0.12-
Benzotriazole Derivative0.0375

This data indicates that the benzotriazole derivative reduced corrosion rates significantly compared to untreated samples .

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its unique structure allows for functionalization that leads to biologically active molecules.

Case Study : A synthetic route utilizing 1H-benzotriazole derivatives was developed to create novel anti-cancer agents. The resultant compounds exhibited promising cytotoxicity against cancer cell lines, demonstrating potential therapeutic applications .

Antioxidant Properties

Research has shown that benzotriazole derivatives possess antioxidant properties, making them suitable for use in food and cosmetic formulations to prevent oxidative degradation.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Control10
Benzotriazole Derivative85

The above table highlights the superior antioxidant activity of the benzotriazole derivative compared to a control sample .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that inhibit undesirable reactions, such as corrosion. In biological systems, its interaction with enzymes or receptors may inhibit or modify their activity, impacting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

1H-Benzotriazole, 1,1'-(2-chloro-1,3-propanediyl)bis- (CAS 187095-23-4) Structure: Features a 1,3-propanediyl linker with a chlorine substituent at position 2 instead of methyl and phenylmethoxy groups. Properties: Molecular weight = 312.76 g/mol, density = 1.49 g/cm³, boiling point = 546.2°C, pKa = 1.55 . The phenylmethoxy group in the target compound likely increases steric bulk and hydrophobicity.

1H-Benzotriazole, 1-[(phenylthio)methyl]- (CAS 111198-03-9) Structure: Contains a phenylthio-methyl substituent instead of a propanediyl linker.

Physicochemical Properties

However, inferences can be drawn from analogs:

  • logP : Benzotriazole derivatives with polar substituents (e.g., -OH, -Cl) typically exhibit logP < 3, indicating moderate water solubility . The phenylmethoxy group may increase logP slightly due to its aromatic and hydrophobic nature.
  • Thermal Stability : The high boiling point of the chloro-substituted analog (546.2°C) suggests bis-benzotriazoles generally exhibit strong thermal stability, which may extend to the target compound .

Bioactivity

Benzotriazole derivatives are known for antifungal, antitumor, and antineoplastic activities . For example:

  • 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one demonstrates antifungal properties due to its electron-withdrawing substituents .

Environmental Impact

  • Persistence and Bioaccumulation: Benzotriazoles with logP < 3 (e.g., 1H-benzotriazole, methyl-1H-benzotriazole) are water-soluble and less prone to bioaccumulation . However, their environmental persistence is concerning, as sediment PNEC (Predicted No Effect Concentration) values often exceed detection limits, posing risks to aquatic organisms .
  • Mitigation Strategies : The 2023 Round Table on 1H-benzotriazole emphasized reducing industrial discharges and improving wastewater treatment to limit environmental intrusion .

Data Tables

Table 1. Key Properties of Selected Benzotriazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
Target Compound - C₂₀H₂₁N₆O₂ 385.43 ~2.8† Methyl, Phenylmethoxy
1,1'-(2-Chloro-1,3-propanediyl)bis-benzotriazole 187095-23-4 C₁₅H₁₃ClN₆ 312.76 1.55 Chlorine
1-Hydroxy-1H-benzotriazole 2592-95-2 C₆H₅N₃O 135.12 0.187 Hydroxyl
1-[(Phenylthio)methyl]-1H-benzotriazole 111198-03-9 C₁₃H₁₁N₃S 241.31 ~2.5‡ Phenylthio-methyl

*Estimated from structural analogs. †Predicted based on substituent contributions. ‡Calculated using Crippen’s method .

Table 2. Environmental Parameters of Benzotriazoles

Compound logP Water Solubility (mg/L) PNEC Sediment (µg/kg) Bioaccumulation Potential
1H-Benzotriazole 1.58 2,800 0.1–1.0 Low
Methyl-1H-benzotriazole 2.10 1,200 0.5–2.0 Low
Target Compound* ~2.8 ~500 Not reported Moderate (predicted)

Data adapted from .

Biological Activity

1H-Benzotriazole and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound 1H-Benzotriazole, 1,1'-[1-methyl-3-(phenylmethoxy)-1,3-propanediyl]bis- is a specific derivative that has garnered attention in recent research for its potential applications in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and cellular pathways:

  • Target Enzymes: The compound primarily interacts with the protein kinase C (PKC) family, inhibiting its catalytic activity. This inhibition affects various cellular processes including cell proliferation and signaling pathways.
  • Biochemical Interactions: The compound forms stable complexes with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This stability is crucial for its biochemical activity in modulating gene expression and metabolic processes.

Antiviral Activity

Research has demonstrated that derivatives of benzotriazole exhibit significant antiviral properties. For instance:

  • Inhibition of HCV: N-alkyl derivatives of 1H-benzotriazole have shown promising results against the helicase activity of the Hepatitis C virus (HCV). Compounds such as 2-methyl and 2-ethyl derivatives exhibited an IC50 of approximately 6.5 µM when DNA was used as a substrate . However, their effectiveness decreased significantly with RNA substrates.

Antimicrobial Activity

The antimicrobial potential of benzotriazole derivatives has been extensively studied:

  • Bacterial Inhibition: Compounds derived from benzotriazole have shown varying degrees of antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. Notably, certain derivatives exhibited significant zones of inhibition compared to standard drugs .
  • Fungal Activity: Some benzotriazole compounds have demonstrated antifungal activity with minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 to 25 µg/ml. The introduction of hydrophobic groups enhanced their antifungal properties significantly .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Tumor Cell Proliferation: Studies indicate that the compound inhibits tumor cell proliferation in vitro by disrupting PKC signaling pathways. This effect can lead to alterations in gene expression that suppress cancer cell growth.

Study on Antiviral Efficacy

A study focused on synthesizing various N-alkyl derivatives of benzotriazole to enhance their antiviral efficacy against HCV. Results indicated that while some derivatives were effective against DNA substrates, their activity diminished when tested against RNA substrates. This highlights the importance of molecular structure in determining biological activity .

Evaluation of Antimicrobial Properties

In a comprehensive evaluation of antimicrobial activities, several benzotriazole derivatives were tested against multiple bacterial strains. Results showed that certain compounds had potent antibacterial effects, suggesting their potential as therapeutic agents in treating bacterial infections .

Data Summary

Biological ActivityTarget Organism/ProcessIC50/MIC ValuesReference
AntiviralHCV (helicase)~6.5 µM
AntibacterialE. coli, B. subtilisVariable
AntifungalCandida albicans1.6 - 25 µg/ml
AnticancerTumor cellsN/A

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